Cytotoxicity Against SF-268 CNS Cancer Cells: 6‑Bromo‑4‑amine versus 6‑Bromo‑4‑ol Analog
In an MTT assay panel, 6‑bromo‑7,7‑dimethyl‑7H‑pyrano[2,3‑d]pyrimidin‑4‑amine (CAS 701232‑65‑7) exhibited an IC₅₀ of 3.79 µM against the SF‑268 human CNS cancer cell line . Its closest available comparator, the 4‑ol analog (6‑bromo‑7,7‑dimethyl‑7H‑pyrano[2,3‑d]pyrimidin‑4‑ol, CAS 701232‑62‑4), was tested under identical assay conditions but showed no detectable cytotoxicity (IC₅₀ > 100 µM) . This >26‑fold potency difference demonstrates that the 4‑amine group is essential for antiproliferative activity in this cell line.
| Evidence Dimension | Cytotoxicity (SF-268 cell line, MTT assay) |
|---|---|
| Target Compound Data | IC₅₀ = 3.79 µM |
| Comparator Or Baseline | 6‑Bromo‑7,7‑dimethyl‑7H‑pyrano[2,3‑d]pyrimidin‑4‑ol: IC₅₀ > 100 µM |
| Quantified Difference | >26‑fold greater potency for the 4‑amine derivative |
| Conditions | SF‑268 human CNS cancer cells, MTT proliferation assay, 48–72 h incubation |
Why This Matters
For CNS‑focused oncology projects, the 4‑amine derivative provides measurable antiproliferative activity absent in the 4‑ol analog, making it the preferred starting point for lead optimization.
